molecular formula C15H18N2O5 B3878842 Ethyl 4-(2-hydroxy-3-methoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Ethyl 4-(2-hydroxy-3-methoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Cat. No.: B3878842
M. Wt: 306.31 g/mol
InChI Key: KSUUYWXOWTWIFA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 4-(4-hydroxy-3-methoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a 3,4-dihydropyrimidin-2(1H)-one (DHPM) derivative synthesized via the Biginelli reaction, a multicomponent condensation of aldehydes, β-ketoesters, and urea/thiourea . This compound features a tetrahydropyrimidine core substituted with a 4-hydroxy-3-methoxyphenyl group at position 4, a methyl group at position 6, and an ester moiety at position 3. Such DHPM derivatives are of interest due to their diverse pharmacological activities, including anticancer , antimicrobial, and anti-inflammatory properties.

Properties

IUPAC Name

ethyl 4-(2-hydroxy-3-methoxyphenyl)-6-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2O5/c1-4-22-14(19)11-8(2)16-15(20)17-12(11)9-6-5-7-10(21-3)13(9)18/h5-7,12,18H,4H2,1-3H3,(H2,16,17,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSUUYWXOWTWIFA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(NC(=O)NC1C2=C(C(=CC=C2)OC)O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-(2-hydroxy-3-methoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate typically involves a multi-step process. One common method is the three-component one-pot reaction, which includes the following steps:

    Reactants: Aniline, diethyl acetylenedicarboxylate, and 4-anisaldehyde.

    Catalyst: Citric acid.

    Solvent: Ethanol.

    Conditions: Ultrasound irradiation.

This method is efficient and yields a highly substituted pyrrolidinone derivative, which is confirmed by various spectroscopic techniques such as FTIR, 1H and 13C NMR spectroscopy .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the principles of green chemistry are often applied to optimize the synthesis process. This includes using environmentally friendly solvents and catalysts, as well as minimizing waste and energy consumption .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(2-hydroxy-3-methoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, cyanide ions).

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

    Reduction: Sodium borohydride (NaBH4) in ethanol or methanol.

    Substitution: Halogens (e.g., Cl2, Br2) in the presence of a catalyst such as iron (Fe).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols or amines .

Scientific Research Applications

Ethyl 4-(2-hydroxy-3-methoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Ethyl 4-(2-hydroxy-3-methoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate involves its interaction with specific molecular targets and pathways. For example, as an HIV-1 integrase inhibitor, it binds to the integrase enzyme and prevents the integration of viral DNA into the host genome . This action disrupts the replication cycle of the virus and inhibits its proliferation.

Comparison with Similar Compounds

Key Observations :

  • Electron-Withdrawing Groups (e.g., bromo, chloro) increase melting points and rigidity due to enhanced intermolecular interactions (e.g., halogen bonding) .
  • Hydrophobic Groups (e.g., methyl, p-tolyl) improve membrane permeability, as seen in analogs like .
  • Heterocyclic Substitutions (e.g., thiophene in ) alter π-π stacking and solubility profiles.

Functional Group Modifications on the Pyrimidine Core

Ester vs. Thioester Groups

  • Ethyl 4-(4-bromophenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate (2-thioxo analog in ) exhibits distinct reactivity in nucleophilic substitution reactions compared to the 2-oxo derivative.
  • Ethyl 6-bromomethyl-2-oxo-4-phenyl-1,2-dihydropyrimidine-5-carboxylate (brominated methyl at position 6 in ) allows for further functionalization via cross-coupling reactions.

Substituent Positional Isomerism

Yield Optimization :

  • The target compound’s yield may be lower (~21.7%, as seen in for a methoxy-substituted analog) compared to brominated derivatives (~59% in ), likely due to steric hindrance from the hydroxy and methoxy groups.

Spectral and Physicochemical Properties

  • FTIR : The target compound shows characteristic peaks at ~1740 cm⁻¹ (ester C=O) and ~1698 cm⁻¹ (pyrimidine C=O), consistent with analogs in .
  • NMR : The ¹H NMR spectrum would display aromatic protons from the 4-hydroxy-3-methoxyphenyl group (δ 6.5–7.5 ppm), similar to .
  • Melting Point : Expected to be moderate (e.g., 87–90°C for methoxy derivatives vs. >200°C for halogenated analogs ).

Biological Activity

Ethyl 4-(2-hydroxy-3-methoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate (commonly referred to as compound 1) is a synthetic organic compound that belongs to the class of tetrahydropyrimidines. This compound has garnered attention in recent years due to its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This article aims to provide a comprehensive overview of the biological activity of this compound based on various research findings.

  • Molecular Formula : C15H18N2O5
  • Molecular Weight : 306.31 g/mol
  • CAS Number : 123629-42-5

The structure of this compound features a tetrahydropyrimidine ring substituted with a methoxyphenyl group and an ethyl carboxylate moiety, which contributes to its diverse biological activities.

Antimicrobial Activity

Research has demonstrated that compound 1 exhibits significant antimicrobial properties against various pathogens. A study evaluated its effectiveness against Candida albicans and Cryptococcus neoformans, reporting minimum inhibitory concentrations (MICs) that indicate potent antifungal activity. The results are summarized in Table 1.

PathogenMIC80 (µg/mL)MIC50 (µg/mL)
Candida albicans5025
Cryptococcus neoformans4020

Anticancer Activity

In vitro studies have shown that compound 1 inhibits the proliferation of various cancer cell lines. One notable study reported that it induces apoptosis in human breast cancer cells (MCF-7) through the activation of caspase pathways. The findings suggest that the compound could serve as a lead for developing novel anticancer agents.

Anti-inflammatory Activity

Another aspect of research focused on the anti-inflammatory potential of compound 1. It was found to inhibit the production of pro-inflammatory cytokines in lipopolysaccharide (LPS)-stimulated macrophages. This suggests that it may be beneficial in treating conditions characterized by inflammation.

The biological activities of this compound can be attributed to its ability to interact with specific biological targets:

  • Enzyme Inhibition : The compound acts as an inhibitor of certain enzymes involved in the biosynthetic pathways of pathogens.
  • Receptor Modulation : It may modulate receptors associated with inflammatory responses and cancer cell survival.
  • Oxidative Stress Reduction : The antioxidant properties of the compound help mitigate oxidative stress, contributing to its protective effects against cellular damage.

Case Study 1: Antimicrobial Efficacy

A clinical trial investigated the efficacy of compound 1 in patients with recurrent fungal infections. Results indicated a significant reduction in infection recurrence compared to standard antifungal therapies, highlighting its potential as an adjunctive treatment option.

Case Study 2: Cancer Cell Line Study

In a laboratory setting, researchers treated various cancer cell lines with different concentrations of compound 1. The results showed a dose-dependent decrease in cell viability and an increase in apoptotic markers, confirming its anticancer properties.

Q & A

Basic: What are the established synthetic routes for Ethyl 4-(2-hydroxy-3-methoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate?

Answer:
The compound is synthesized via multi-step condensation and cyclization reactions. A common method involves:

  • Step 1: Condensation of substituted aldehydes (e.g., 2-hydroxy-3-methoxybenzaldehyde) with ethyl acetoacetate and urea under acidic conditions (e.g., HCl or acetic acid) to form a dihydropyrimidinone (DHPM) intermediate.
  • Step 2: Cyclization under reflux in ethanol or methanol, often catalyzed by Lewis acids like BF₃·Et₂O or montmorillonite K10 clay .

Table 1: Optimization of Reaction Conditions

CatalystSolventTemperature (°C)Yield (%)Reference
HClEthanol8065
MontmorilloniteToluene11078
BF₃·Et₂OCH₂Cl₂2572

Basic: How is the structural characterization of this compound performed?

Answer:
Structural validation relies on:

  • Single-crystal X-ray diffraction (SCXRD): Provides precise bond lengths, angles, and supramolecular packing (e.g., hydrogen-bonding networks) .
  • Spectroscopy:
    • ¹H/¹³C NMR: Confirms substituent positions (e.g., methoxy, hydroxyl groups).
    • FT-IR: Identifies carbonyl (C=O, ~1700 cm⁻¹) and hydroxyl (-OH, ~3200 cm⁻¹) stretches .

Table 2: Key Crystallographic Data (from )

ParameterValue
Crystal SystemMonoclinic
Space GroupP21/c
Unit Cell (Å)a=12.6876, b=7.3073, c=19.9547
β Angle (°)114.443
R-factor0.048

Advanced: How does regioselectivity impact the synthesis of tetrahydropyrimidine derivatives?

Answer:
Regioselectivity in cyclization is influenced by:

  • Substituent electronic effects: Electron-withdrawing groups (e.g., -Cl, -CF₃) direct cyclization to specific positions .
  • Catalyst choice: Lewis acids like BF₃·Et₂O stabilize transition states, favoring 1,4-regioselectivity over 1,2-products .
  • Solvent polarity: Polar aprotic solvents (e.g., DMF) enhance cyclization rates but may reduce selectivity .

Methodological Note: Monitor reaction progress via TLC and HPLC to isolate intermediates and optimize conditions .

Advanced: What biological activities have been reported for structurally analogous compounds?

Answer:
Pyrimidinone derivatives exhibit:

  • Antibacterial activity: Against S. aureus (MIC = 8–32 µg/mL) via inhibition of DNA gyrase .
  • Anti-inflammatory effects: COX-2 inhibition (IC₅₀ ~10 µM) in molecular docking studies .
  • Anticancer potential: Apoptosis induction in HeLa cells (IC₅₀ = 25 µM) through ROS generation .

Methodological Note: Use agar diffusion assays for antibacterial screening and MTT assays for cytotoxicity profiling .

Advanced: How can computational modeling aid in understanding this compound’s pharmacological interactions?

Answer:

  • Molecular docking: Predict binding affinity to targets like COX-2 or DNA gyrase using AutoDock Vina or Schrödinger .
  • QSAR studies: Correlate substituent effects (e.g., -OCH₃ vs. -Cl) with bioactivity using descriptors like logP and HOMO-LUMO gaps .

Example: Docking of the methoxyphenyl moiety into COX-2’s hydrophobic pocket showed a ∆G = -9.2 kcal/mol .

Basic: What analytical methods ensure purity and stability during synthesis?

Answer:

  • HPLC: Purity >95% confirmed using C18 columns (mobile phase: MeCN/H₂O, 70:30) .
  • Thermogravimetric Analysis (TGA): Stability up to 200°C, indicating suitability for high-temperature reactions .
  • NMR spiking: Verify absence of regioisomers using authentic standards .

Advanced: How to resolve contradictions in reported biological activity data?

Answer: Discrepancies arise due to:

  • Substituent variations: The hydroxyl group’s position (2- vs. 4-) alters hydrogen-bonding capacity .
  • Assay conditions: Varying pH or serum protein content in cell culture affects bioavailability .

Resolution Strategy:

Replicate assays under standardized conditions (e.g., CLSI guidelines for antimicrobial testing).

Compare IC₅₀ values across multiple cell lines (e.g., HeLa vs. MCF-7) .

Advanced: What green chemistry approaches optimize this compound’s synthesis?

Answer:

  • Solvent-free synthesis: Microwave-assisted reactions reduce waste and energy use .
  • Recyclable catalysts: Montmorillonite K10 clay achieves 78% yield over 5 cycles .
  • Atom economy: Urea as a byproduct is non-toxic and biodegradable .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
Ethyl 4-(2-hydroxy-3-methoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate
Reactant of Route 2
Ethyl 4-(2-hydroxy-3-methoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.